QRPR Activates Autophagy via PI3K/AKT/mTOR Pathway: Pathway-Level Differentiation from Generic Soybean Peptides
QRPR activates autophagy in LPS-induced RAW264.7 cells by modulating the PI3K/AKT/mTOR signaling pathway, with the inhibitory effect on inflammation being reduced after autophagy was inhibited, establishing a mechanistic link between autophagy activation and anti-inflammatory activity . In contrast, generic soybean peptide fractions (<3 kDa) from black soybean hydrolysates primarily exert anti-inflammatory effects through ACE inhibition (IC50 approximately 64-93 µg/mL) rather than autophagy modulation [1]. The PI3K/AKT/mTOR pathway engagement by QRPR represents a distinct mechanism not observed in bulk hydrolysate fractions, where multiple peptides with diverse sequences exert pleiotropic effects [1].
| Evidence Dimension | Mechanism of anti-inflammatory activity |
|---|---|
| Target Compound Data | Activates autophagy via upregulation of PI3K, AKT, and mTOR expression and activity; anti-inflammatory effect attenuated when autophagy is inhibited |
| Comparator Or Baseline | Black soybean peptide fractions (<3 kDa): primary anti-inflammatory mechanism via ACE inhibition, IC50 approximately 64-93 µg/mL (after GPC purification) |
| Quantified Difference | Mechanistic divergence: autophagy-dependent pathway (QRPR) vs. ACE inhibition pathway (comparator fractions); ACE inhibitory potency of comparators not demonstrated for QRPR |
| Conditions | LPS-induced RAW264.7 cell inflammation model for QRPR; in vitro ACE inhibition assay for black soybean peptide fractions |
Why This Matters
This mechanistic distinction is critical for researchers requiring a defined autophagy activator with a characterized signaling pathway, as opposed to multi-mechanism hydrolysates that confound pathway-specific studies.
- [1] Chang SKC, et al. Structures, antioxidant, and angiotensin I-converting enzyme (ACE)-inhibitory activities of peptides derived from protein hydrolysates of three phenolics-rich legume genera. Journal of Food Science. 2025 Feb; 90(2): e70069. DOI: 10.1111/1750-3841.70069. View Source
